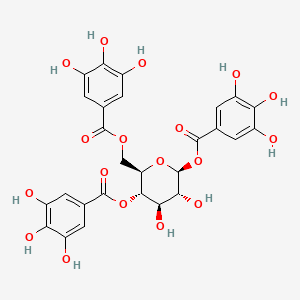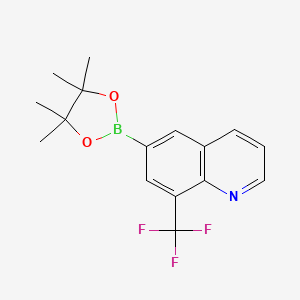
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group and a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline typically involves the reaction of quinoline derivatives with boronic acid pinacol esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[f]quinoline
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-8-(trifluoromethyl)quinoline is unique due to the presence of both the trifluoromethyl group and the dioxaborolane moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C16H17BF3NO2 |
|---|---|
Molecular Weight |
323.1 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)11-8-10-6-5-7-21-13(10)12(9-11)16(18,19)20/h5-9H,1-4H3 |
InChI Key |
JTKBPPHPZCREHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C(F)(F)F)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
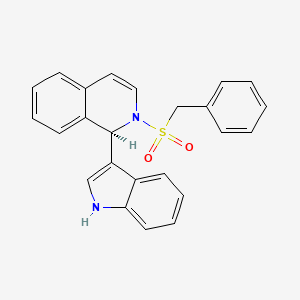

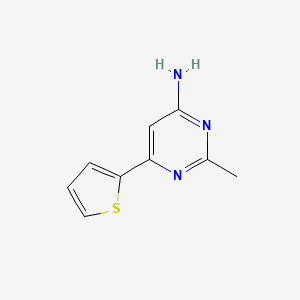
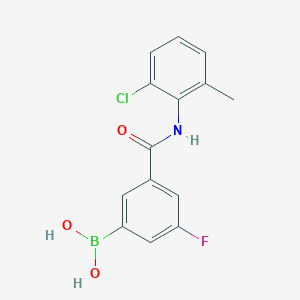
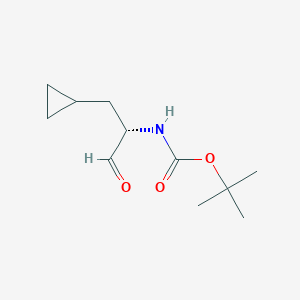
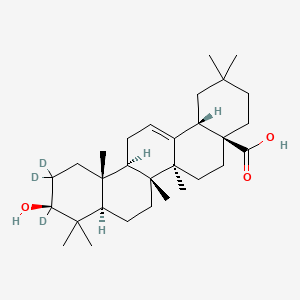
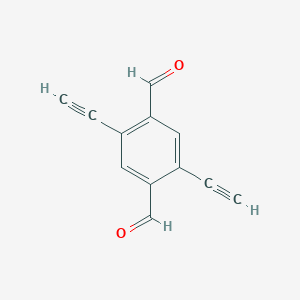
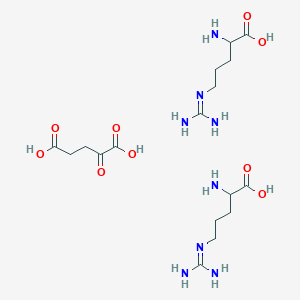
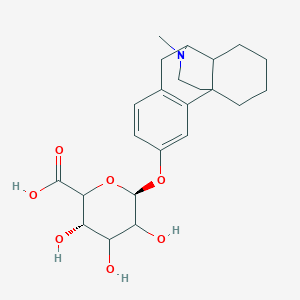
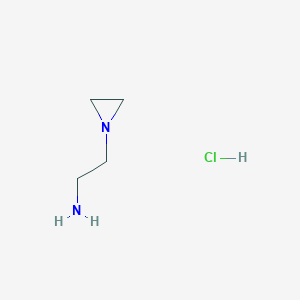
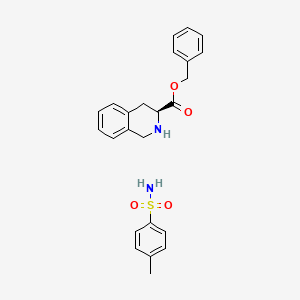
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
